molecular formula C16H18N4O3S B2839003 N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide CAS No. 396723-56-1

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide

Cat. No.: B2839003
CAS No.: 396723-56-1
M. Wt: 346.41
InChI Key: JSGPQWHGOFSLEK-UHFFFAOYSA-N
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Description

N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a 4-nitrophenyl substituent and a pivalamide (2,2-dimethylpropanamide) group. Thienopyrazole derivatives are of interest in medicinal chemistry due to their structural resemblance to bioactive scaffolds, though specific pharmacological data for this compound remains underexplored in publicly available literature.

The crystal structure of related analogs (e.g., fluorophenyl derivatives) suggests that SHELX software is frequently employed for crystallographic refinement, enabling precise determination of bond lengths, angles, and supramolecular packing .

Properties

IUPAC Name

2,2-dimethyl-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c1-16(2,3)15(21)17-14-12-8-24-9-13(12)18-19(14)10-4-6-11(7-5-10)20(22)23/h4-7H,8-9H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSGPQWHGOFSLEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenyl Ring

The most direct analogs differ in the substituent at the para position of the phenyl ring. Key examples include:

Compound Substituent Electronic Effect Molecular Weight (g/mol) Potential Impact on Properties
N-(2-(4-nitrophenyl)-...pivalamide (Target) –NO₂ Strong EWG ~375.4 (estimated) Reduced solubility in polar solvents; enhanced crystallinity due to H-bonding
N-(2-(4-fluorophenyl)-...pivalamide –F Moderate EWG ~338.4 (estimated) Higher lipophilicity; weaker H-bonding capacity compared to –NO₂
  • Nitro vs. Fluoro Groups: The nitro group’s stronger EWG nature increases the compound’s dipole moment and may enhance interactions with biological targets (e.g., enzymes with electron-rich active sites).

Core Heterocycle Variations

Replacing the thienopyrazole core with pyridine (as seen in ) alters aromaticity and electronic distribution:

Compound (from ) Core Structure Key Features
N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide Pyridine –OCH₃ (electron-donating), –Si(CH₃)₃ (bulky)
N-(4-iodo-2-methoxypyridin-3-yl)pivalamide Pyridine –I (heavy atom, polarizable)
Target Compound Thienopyrazole Sulfur atom enhances π-conjugation; fused ring system increases rigidity
  • Thienopyrazole vs. Pyridine: The sulfur atom in thienopyrazole contributes to stronger intermolecular interactions (e.g., S···π contacts) and may improve binding affinity in biological systems. Pyridine derivatives, however, offer greater synthetic versatility for introducing diverse substituents .

Role of the Pivalamide Group

The pivalamide moiety is conserved across all compared compounds. Its tert-butyl group provides steric bulk, which can:

  • Shield reactive sites, improving chemical stability.
  • Reduce solubility in aqueous media due to hydrophobicity.
  • Influence crystal packing via van der Waals interactions .

Research Findings and Functional Implications

  • Hydrogen Bonding: The nitro group in the target compound can act as both a hydrogen-bond acceptor (via nitro oxygen) and a weak donor (via N–H in the pyrazole ring), enabling diverse crystal packing motifs. This contrasts with fluorine, which primarily participates as an H-bond acceptor .
  • Crystallography : SHELX-based refinements (e.g., SHELXL, SHELXS) have been critical in resolving the structural nuances of these compounds, particularly in analyzing torsion angles and hydrogen-bond networks .

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